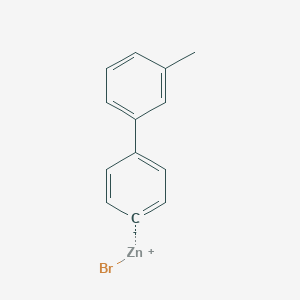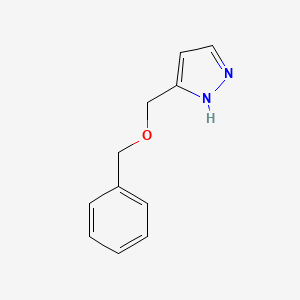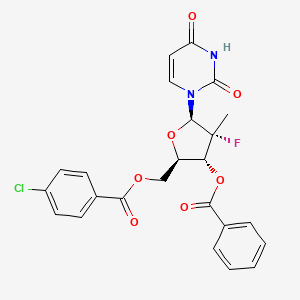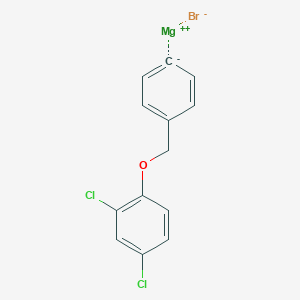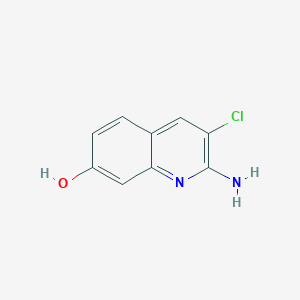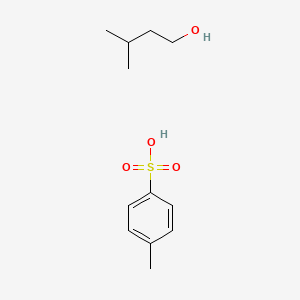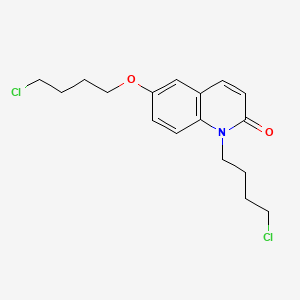
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two chlorobutyl groups attached to the quinoline core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the alkylation of quinoline derivatives with 4-chlorobutyl halides under basic conditions. The reaction may proceed as follows:
Starting Material: Quinoline-2(1H)-one.
Reagents: 4-Chlorobutyl bromide, 4-chlorobutoxy bromide, base (e.g., potassium carbonate).
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of quinoline-2,6-dione derivatives.
Reduction: Formation of 6-(4-hydroxybutoxy)-1-(4-hydroxybutyl)quinolin-2(1H)-one.
Substitution: Formation of azido or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methylquinoline: A simpler quinoline derivative with different substituents.
4-Chlorobutylquinoline: Lacks the butoxy group, leading to different chemical properties.
6-Butoxyquinoline: Lacks the chlorobutyl group, affecting its reactivity and biological activity.
Uniqueness
6-(4-Chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one is unique due to the presence of both chlorobutyl and butoxy groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C17H21Cl2NO2 |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
6-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-7-6-15(22-12-4-2-10-19)13-14(16)5-8-17(20)21/h5-8,13H,1-4,9-12H2 |
Clave InChI |
NQRYJDUIYPRCCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=O)N2CCCCCl)C=C1OCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


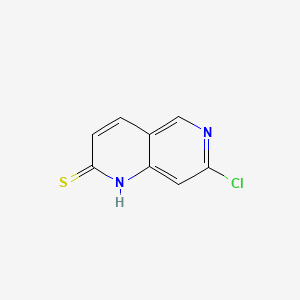
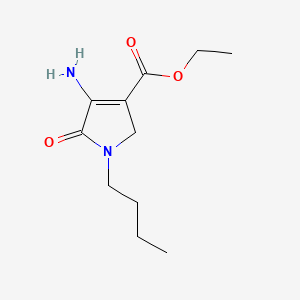

![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
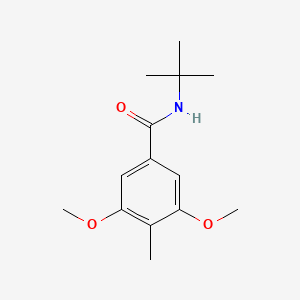
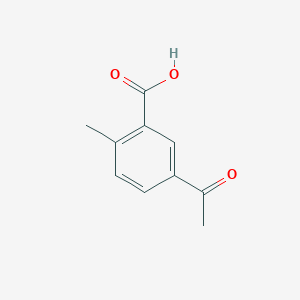
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
